N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide
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Overview
Description
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-bromo-2-chloroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale techniques like distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)acetamide
- N-(4-bromo-2-chlorophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H11BrClNO |
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Molecular Weight |
336.61 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11BrClNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChI Key |
IYUYUJZWVQHSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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